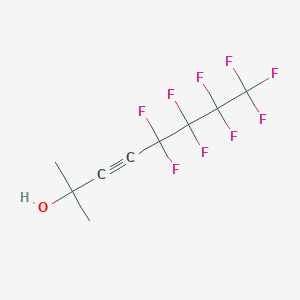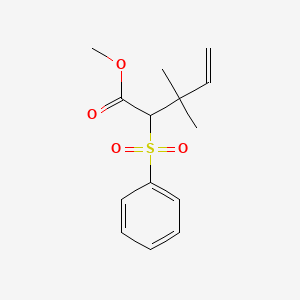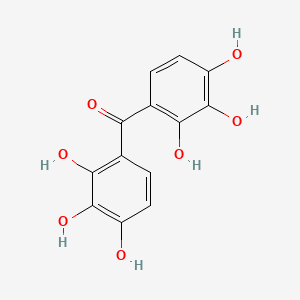
Bis(2,3,4-trihydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3,4-trihydroxyphenyl)methanone involves several key steps. One common method includes the demethylation of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone using boron tribromide (BBr3) in dichloromethane (CH2Cl2) at temperatures ranging from 0°C to 25°C . This reaction yields the desired phenol compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows similar laboratory procedures, scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,3,4-trihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Bis(2,3,4-trihydroxyphenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound exhibits enzyme inhibition properties, particularly against carbonic anhydrase isozymes.
Mecanismo De Acción
The mechanism of action of Bis(2,3,4-trihydroxyphenyl)methanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits carbonic anhydrase isozymes by binding to the active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Comparación Con Compuestos Similares
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone: A closely related compound with similar enzyme inhibition properties.
Bromophenols: These compounds also exhibit significant biological activities, including enzyme inhibition and antioxidant properties.
Uniqueness: Bis(2,3,4-trihydroxyphenyl)methanone is unique due to its specific structure, which allows it to effectively inhibit carbonic anhydrase isozymes and exhibit potent antioxidant activity. Its combination of multiple hydroxyl groups and a methanone bridge distinguishes it from other similar compounds .
Propiedades
Número CAS |
75440-84-5 |
|---|---|
Fórmula molecular |
C13H10O7 |
Peso molecular |
278.21 g/mol |
Nombre IUPAC |
bis(2,3,4-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O7/c14-7-3-1-5(10(17)12(7)19)9(16)6-2-4-8(15)13(20)11(6)18/h1-4,14-15,17-20H |
Clave InChI |
WFVRYQQSGLPHGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)C2=C(C(=C(C=C2)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B14433209.png)
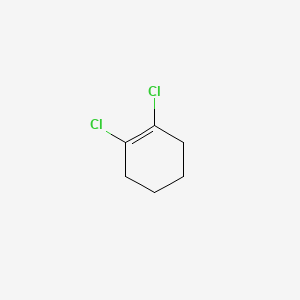


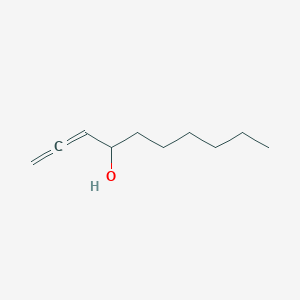
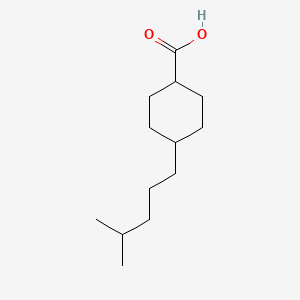
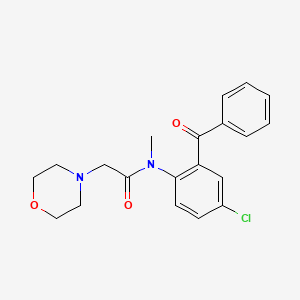

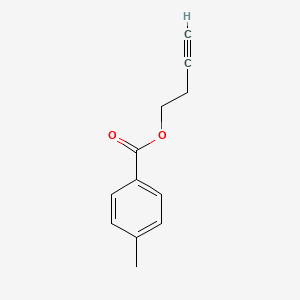
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]thiazolidine]](/img/structure/B14433260.png)
